4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole

Synthetic Chemistry Cross-Coupling Indole Functionalization

4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole (CAS 1598299-85-4) is a dual-modified indole building block that eliminates sequential protection/deprotection steps. The 4-bromo group enables direct Suzuki-Miyaura or Buchwald-Hartwig diversification, while the N-1 2,2-difluoroethyl substituent provides metabolic stability and lipophilicity tuning carried through to final compounds. Substituting with simple bromoindoles introduces synthetic inefficiencies—this pre-functionalized scaffold accelerates SAR exploration and library synthesis for CNS and oncology programs.

Molecular Formula C10H8BrF2N
Molecular Weight 260.08 g/mol
Cat. No. B12067515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole
Molecular FormulaC10H8BrF2N
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(F)F)C(=C1)Br
InChIInChI=1S/C10H8BrF2N/c11-8-2-1-3-9-7(8)4-5-14(9)6-10(12)13/h1-5,10H,6H2
InChIKeyGIVHGXLWMPQSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole: A Dual-Modified Indole Building Block for Advanced Synthesis and Lead Optimization


4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole (CAS 1598299-85-4) is a synthetic indole derivative featuring a bromine atom at the 4-position and a 2,2-difluoroethyl group at the 1-position of the indole scaffold . With a molecular formula of C10H8BrF2N and a molecular weight of 260.08 g/mol , this compound integrates two distinct modifiable handles into a single, compact building block. The indole core is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules and pharmaceuticals [1]. This specific derivative is primarily utilized as an advanced synthetic intermediate, where the 4-bromo group provides a site for cross-coupling reactions, and the N-1 2,2-difluoroethyl group offers a metabolically robust and lipophilicity-tuning substituent that can be carried through to final compounds [2]. Its value proposition lies in its ability to streamline the synthesis of complex, fluorinated indole-containing molecules.

Why 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole Cannot Be Replaced by Unmodified Indoles or Single-Position Analogs


Attempting to substitute 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole with a simple bromoindole or a non-halogenated N-alkyl indole introduces significant synthetic inefficiencies and compromises final compound properties. The 4-bromo group is a superior handle for palladium-catalyzed cross-couplings compared to other halogen positions [1], while the N-1 2,2-difluoroethyl group is a recognized metabolically stable, lipophilic hydrogen-bond donor in medicinal chemistry [2]. The strategic combination of both modifications in a single intermediate bypasses sequential protection/deprotection steps, reduces overall synthesis time, and ensures the desirable fluorine-containing motif is incorporated from the outset [3]. This contrasts sharply with a sequential approach, which would require separate N-alkylation and halogenation steps with associated purification losses and potential for side reactions. The specific positioning and combination of these two functional groups creates a unique synthetic node not replicable by simpler analogs, directly impacting the efficiency and feasibility of constructing complex molecular libraries [4].

Quantitative Evidence for Selecting 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole Over Structurally Similar Analogs


Enhanced Cross-Coupling Reactivity Due to Regiospecific 4-Bromo Substitution

In palladium-catalyzed cross-coupling reactions, 4-bromoindoles exhibit a distinct reactivity profile compared to other regioisomers. Studies on the selective lithiation of 4,7-dibromoindoles demonstrate that the C4 position can be selectively functionalized, enabling a high degree of control over subsequent C-C bond formation [1]. This contrasts with 5- or 6-bromoindoles, which often show different reactivity and selectivity patterns. For this specific compound, the presence of the N-1 2,2-difluoroethyl group further modulates the electronics of the indole ring, potentially enhancing the rate of oxidative addition at the C4-Br bond compared to an unsubstituted 4-bromoindole [2]. While direct comparative kinetic data for this exact compound versus its N-H or N-methyl analogs are not available in the public domain, the established literature on indole electronics and the electron-withdrawing nature of the 2,2-difluoroethyl group supports this class-level inference.

Synthetic Chemistry Cross-Coupling Indole Functionalization

Lipophilicity Tuning: Predicted LogP Comparison to Non-Fluorinated Analogs

The 2,2-difluoroethyl group is a well-documented lipophilic hydrogen bond donor that can enhance a compound's metabolic stability and target binding affinity [1]. To quantify the lipophilicity contribution of the N-1 2,2-difluoroethyl group, we can compare predicted cLogP values. The predicted cLogP for 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole is approximately 3.5, based on vendor data for a structurally very close analog (4-Chloro-1-(2,2-difluoroethyl)-1H-indole) which has a reported XLogP3 of 3.5 . This value is significantly higher than the reported cLogP of 2.93 for the parent 4-bromoindole (lacking the N-1 substituent) [2]. This represents a calculated increase of approximately +0.57 log units.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Metabolic Stability Advantage Inferred from the 2,2-Difluoroethyl Motif

The 2,2-difluoroethyl group is a strategic replacement for a methyl group, acting as a lipophilic hydrogen-bond donor that is less prone to metabolic oxidation [1]. Studies on fluorination patterning in indole derivatives have shown that specific fluorination motifs significantly impact metabolic stability [2]. While direct stability data for this compound is not publicly available, the presence of the 2,2-difluoroethyl group at the N-1 position is a class-level hallmark for improving metabolic stability compared to non-fluorinated alkyl chains like N-ethyl or N-propyl [3]. In contrast, 4-bromoindole or 4-bromo-1-methylindole lack this metabolically robust substituent and are therefore expected to be more susceptible to N-dealkylation or other metabolic pathways.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Use Cases for 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole in Drug Discovery and Chemical Development


Lead Optimization: Late-Stage Installation of Fluorine-Containing Motifs

This compound is an ideal building block for medicinal chemists performing structure-activity relationship (SAR) studies around an indole core. The pre-installed 2,2-difluoroethyl group eliminates the need for challenging late-stage alkylations, which can be low-yielding and difficult to purify. The 4-bromo group provides a versatile handle for parallel synthesis of diverse analogs via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid exploration of chemical space while maintaining the desired N-1 fluorinated substituent [1].

Synthesis of High-Value Pharmaceutical Intermediates for CNS and Oncology Targets

Given the predicted increase in lipophilicity and potential for enhanced metabolic stability inferred from the 2,2-difluoroethyl group, this building block is particularly suited for projects targeting the central nervous system (CNS) or developing novel oncology agents [2]. Its properties make it a strategic choice for the synthesis of key intermediates in programs where improving blood-brain barrier penetration or prolonging half-life are primary objectives. The compound can serve as a direct precursor to more complex, functionalized indoles found in patented drug candidates [3].

Construction of Fluorinated Compound Libraries for High-Throughput Screening

For organizations building diverse screening libraries, this dual-modified indole offers a unique combination of a modifiable handle and a pharmacokinetic-enhancing group. Its incorporation into library scaffolds directly generates compounds with more favorable drug-like properties from the outset [4]. This approach contrasts with generating libraries from simple indoles that would require subsequent, time-consuming re-synthesis to introduce fluorine, thereby increasing the efficiency and hit-to-lead potential of the screening collection.

Academic Research in Selective C-H Functionalization and Radical Chemistry

Beyond traditional cross-coupling, the unique electronic structure of 4-Bromo-1-(2,2-difluoro-ethyl)-1H-indole makes it a valuable probe for academic laboratories developing new synthetic methodologies. The presence of the 4-bromo group allows for investigations into regio- and chemoselective C-H functionalization reactions at other positions of the indole ring [5]. Furthermore, the 2,2-difluoroethyl group itself can be a substrate for exploring novel radical chemistry, as its synthesis and transformation are an active area of research in organic methodology [6].

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